molecular formula C9H8O2 B7810443 Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid

Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid

Cat. No.: B7810443
M. Wt: 148.16 g/mol
InChI Key: LOOOVFMUCRDVNN-UHFFFAOYSA-N
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Description

Nomenclature and Structural Representation of Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic Acid

The systematic IUPAC name for this compound is this compound. However, it is also commonly referred to by other names, including 4-carboxybenzocyclobutane and 1,2-dihydrobenzocyclobutene-4-carboxylic acid. Its chemical formula is C₉H₈O₂, and it has a molecular weight of 148.16 g/mol .

The structure consists of a cyclobutane (B1203170) ring fused to a benzene (B151609) ring. The fusion creates a bicyclic system where the numbers in the bicyclo[4.2.0] designation indicate the number of atoms in the bridges connecting the two bridgehead carbons (4, 2, and 0). The "octa" signifies a total of eight atoms in the bicyclic framework, and "triene" refers to the three double bonds within the benzene ring. The carboxylic acid group is attached to the 3-position of the benzocyclobutene ring system.

Identifier Value
IUPAC NameThis compound
Synonyms4-Carboxybenzocyclobutane, Bicyclo(4.2.0)octa-1,3,5-triene-3-carboxylic acid
CAS Number875-94-5
Molecular FormulaC₉H₈O₂
Molecular Weight148.16 g/mol
InChI KeyLOOOVFMUCRDVNN-UHFFFAOYSA-N
Canonical SMILESC1C2=C(C=C(C=C2)C(=O)O)C1

Historical Context and Early Research on Benzocyclobutene Derivatives

The history of benzocyclobutene derivatives dates back to the early 20th century. The parent compound, benzocyclobutene, was first synthesized by Finkelstein in 1909. scispace.com However, the synthesis of these strained molecules has historically been a significant challenge for organic chemists. scripps.edueurekalert.org

Early methods for preparing benzocyclobutenes were often complex and resulted in low yields. scripps.edu Over the years, a variety of synthetic strategies have been developed to access this important class of compounds. organic-chemistry.orgresearchgate.net These methods have paved the way for the synthesis of a wide range of substituted benzocyclobutene derivatives, including the carboxylic acid subject of this article. The development of more efficient synthetic routes has been crucial for exploring the applications of benzocyclobutenes in various fields, from materials science to medicinal chemistry. scispace.comscripps.edu For instance, the benzocyclobutene moiety is a key structural component in the heart medication ivabradine. scripps.edueurekalert.org

Significance of Strained Ring Systems in Organic Chemistry

The fusion of a four-membered cyclobutane ring onto a benzene ring makes benzocyclobutene and its derivatives, such as this compound, classic examples of strained ring systems. This inherent strain has profound implications for their chemical reactivity and thermodynamics.

Ring strain arises from deviations from ideal bond angles, torsional strain from eclipsing interactions, and transannular strain from non-bonded interactions across a ring. wikipedia.org In the case of benzocyclobutene, the four-membered ring forces the bond angles to deviate significantly from the ideal sp³ hybridization angle of 109.5 degrees. This angle strain, combined with torsional strain, results in a high-energy molecule that is kinetically reactive. ias.ac.inresearchgate.net

The high ring strain energy of benzocyclobutene facilitates its thermal ring-opening to form the highly reactive intermediate, o-xylylene (B1219910). wikipedia.org This electrocyclic reaction typically occurs at elevated temperatures. wikipedia.org The o-xylylene intermediate can then readily participate in various reactions, most notably Diels-Alder cycloadditions, which are driven by the re-aromatization of the benzene ring. ias.ac.in This reactivity makes benzocyclobutene derivatives valuable building blocks in the synthesis of complex polycyclic molecules. ias.ac.in

From a thermodynamic perspective, the stability of benzocyclobutene is a balance between the destabilizing effect of ring strain and the stabilizing effect of the aromatic ring. While the closed, strained form of benzocyclobutene is less stable than a comparable unstrained system, it is more stable than its open-ring isomer, o-xylylene. rsc.org This is because the ring-opening process results in a loss of aromaticity in the benzene ring, which is a significant energetic penalty. rsc.org

The energy difference between the closed and open forms is influenced by a combination of factors, including the release of ring strain, the loss of aromaticity, and electronic effects from substituents. rsc.orgrsc.org For benzocyclobutene itself, the closed form is favored due to the substantial energy required to disrupt the aromatic system. rsc.org This thermodynamic preference for the ring-closed form, coupled with the kinetic accessibility of the ring-opened intermediate at higher temperatures, is a defining characteristic of the chemistry of benzocyclobutene and its derivatives.

Properties

IUPAC Name

bicyclo[4.2.0]octa-1(6),2,4-triene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-9(11)8-4-2-6-1-3-7(6)5-8/h2,4-5H,1,3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOOVFMUCRDVNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C1C=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Bicyclo 4.2.0 Octa 1,3,5 Triene 3 Carboxylic Acid and Its Analogs

Classical Approaches to Benzocyclobutene Synthesis

Challenges in Regioselective Synthesis of Benzocyclobutenes

A primary hurdle in the synthesis of substituted benzocyclobutenes is achieving regioselectivity. scripps.edu The limitations of many synthetic methods include an inability to control the precise order in which individual reactions occur, leading to the formation of undesired isomers alongside the target molecule. scripps.edu This lack of control complicates purification processes and reduces the efficiency of the synthesis. For instance, in certain palladium-catalyzed reactions, substrates with small substituents can lead to unexpected regioisomers due to a 1,4-palladium migration process. nih.govacs.org The formation of these "abnormal" regioisomers can sometimes be suppressed by introducing larger, bulkier substituents. nih.govacs.org The fundamental challenge lies in directing the bond-forming steps to a specific position on the benzene (B151609) ring or the cyclobutene (B1205218) moiety, a problem that modern synthetic strategies have increasingly sought to address. scripps.edu

Modern Strategies in Benzocyclobutene Synthesis

In recent years, the field of organic synthesis has witnessed the development of more efficient and selective methods for constructing the benzocyclobutene framework. These modern strategies often rely on transition-metal catalysis to achieve high levels of control and efficiency, overcoming many of the limitations associated with classical approaches.

Transition-Metal Catalyzed C-H Activation for Benzocyclobutene Formation

A paradigm shift in the synthesis of complex molecules has been the advent of transition-metal-catalyzed C-H bond activation. nih.govias.ac.in This approach offers an atom- and step-economic pathway to benzocyclobutenes by forming the strained four-membered ring through the direct functionalization of otherwise inert C-H bonds. acs.orgnih.gov Palladium has emerged as a particularly effective catalyst for this transformation. nih.gov These methods can be applied to activate both C(sp³)–H and C(sp²)–H bonds, significantly expanding the toolkit for organic chemists. acs.orgnih.gov An efficient catalytic system for synthesizing benzocyclobutenes via C-H activation of methyl groups employs a combination of Pd(OAc)₂ and P(t)Bu₃ as the catalyst, K₂CO₃ as the base, and DMF as the solvent, achieving yields in the 44-92% range. nih.gov

Palladium-Catalyzed Formal Cycloaddition Reactions

Recent breakthroughs have enabled the construction of benzocyclobutenes through palladium-catalyzed reactions that can be described as formal [2+2] cycloadditions. scripps.edu This innovative approach allows for the coupling of relatively inexpensive and abundant starting materials, such as a saturated aliphatic chain and aryl halides, to form the four-membered ring with unprecedented ease. scripps.edu One such method involves a Pd(II)-catalyzed oxidative [2+2] annulation between arylboronic acids and alkenes. nih.gov This reaction forges two new carbon-carbon bonds to create the cyclobutene core and is tolerant of a wide array of functional groups. nih.gov

Another powerful strategy involves a tandem sequence of carbamate-directed carbopalladation followed by an intramolecular C–H activation of an alkylpalladium intermediate. nih.govacs.org This process has been successfully applied to the stereoselective synthesis of cyclopentane-fused benzocyclobutenes. nih.govacs.org

Table 1: Examples of Palladium-Catalyzed Benzocyclobutene Synthesis

Reaction TypeCatalyst/LigandKey ReactantsSignificanceReference
Formal [2+2] CycloadditionPalladium / Bidentate amide-pyridone ligandsCarboxylic acids, DihaloheteroarenesAchieves high regioselectivity by differentiating between aryl iodide and bromide sites. scripps.edu
Tandem Carbopalladation/C-H ActivationPd(0) catalystγ-(n-Boc-amino)alkenes, Aryl bromidesProvides stereoselective synthesis of fused benzocyclobutenes. nih.govacs.org
C-H Activation of Methyl GroupsPd(OAc)₂ / P(t)Bu₃Substrates with methyl groupsYields of 44-92% for a variety of substituted benzocyclobutenes. nih.gov
Methylene-Selective C(sp³)-H ArylationPd(II) / 2-pyridone ligandKetones, Glycine (transient directing group)Highly selective for forming four-membered rings via methylene C-H activation. nih.gov
Application of Designer Ligands in C-H Activation

The success of transition-metal-catalyzed C-H activation is often critically dependent on the choice of ligand. "Designer ligands" are complex molecules that bind to the metal center and precisely control its reactivity and selectivity. scripps.edu In the palladium-catalyzed synthesis of benzocyclobutenes, specialized ligands are employed to direct the catalyst to a specific C-H bond, thereby ensuring the desired regioselectivity. scripps.edu

For example, bidentate amide-pyridone ligands have been used with palladium catalysts to activate the C-H bonds of two adjacent methylene units in a carboxylic acid. scripps.edu Similarly, the use of a 2-pyridone ligand in combination with glycine as a transient directing group enables the selective arylation of methylene C(sp³)-H bonds to form benzocyclobutenes. nih.govchemrxiv.org The choice of ligand can have a dramatic effect on the reaction outcome; in some cases, switching from a ligand like dppe to rac-BINAP can lead to the exclusive formation of the benzocyclobutene product over other potential isomers. acs.orgnih.gov The bulky phosphine ligand P(t)Bu₃ has been shown to be effective in ensuring monoligated Pd(0) complexes, which are crucial for efficient C-H activation. organic-chemistry.org

Cycloaddition Reactions for Bicyclo[4.2.0]octa-1,3,5-triene Core Construction

Cycloaddition reactions represent another fundamental and powerful strategy for constructing the Bicyclo[4.2.0]octa-1,3,5-triene core. Benzocyclobutenes themselves are valuable precursors to ortho-quinodimethides, highly reactive intermediates that readily participate in [4+2] cycloaddition reactions to form more complex polycyclic systems. nih.govacs.org

The core benzocyclobutene structure can also be assembled directly via cycloaddition. A notable example is the [2+2] cycloaddition between a benzyne intermediate and an olefin. researchgate.net Furthermore, rhodium(I) complexes have been used to catalyze a one-pot synthesis of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes. rsc.org This process proceeds through a sophisticated sequence involving the head-to-tail homocoupling of the alkyne followed by a "zipper annulation" of the resulting intermediate. rsc.org Cobalt catalysts have also been explored in the context of cycloaddition reactions involving valence tautomers of cyclooctatetraene, which exist in equilibrium with bicyclo[4.2.0]octa-2,4-diene, to form related bicyclic systems. acs.orgmdpi.com

Unconventional Cycloadditions Involving Strained Single Bonds

Recent advancements in synthetic methodology have led to the development of unconventional cycloaddition strategies for the formation of the benzocyclobutene core. One such notable method involves a formal [2+2] cycloaddition that relies on the palladium-catalyzed activation of C-H bonds in readily available carboxylic acids. scripps.edu This approach circumvents the need for pre-functionalized starting materials and offers a direct route to benzocyclobutene derivatives.

The reaction employs a palladium catalyst with specifically designed bidentate amide-pyridone ligands to activate the C-H bonds of two adjacent methylene units within a carboxylic acid. scripps.edu In the presence of a dihaloheteroarene, a bicyclic benzocyclobutene scaffold is formed. A key feature of this method is its regioselectivity, which is achieved through the differentiation between aryl iodide and aryl bromide sites on the coupling partner. scripps.edu This innovative C-H activation strategy has been successfully applied to a variety of cyclic and acyclic aliphatic acids, demonstrating its potential for generating a diverse range of benzocyclobutene structures. scripps.edu

Table 1: Palladium-Catalyzed Formal [2+2] Cycloaddition for Benzocyclobutene Synthesis

Starting Material Coupling Partner Catalyst System Product Yield Reference
[2+2] Photocycloadditions and their Mechanistic Insights

Photochemical [2+2] cycloaddition reactions represent a powerful and frequently utilized method for the synthesis of cyclobutane (B1203170) rings. researchgate.net This approach involves the direct addition of two double bonds, either intramolecularly or intermolecularly, to form a cyclobutane adduct upon irradiation with UV or visible light. nsf.gov The mechanism of these reactions can proceed through direct excitation of one of the olefin partners or through the use of a photosensitizer. researchgate.net

In the context of benzocyclobutene synthesis, [2+2] photocycloadditions have been employed to construct the four-membered ring. The reaction can be envisioned between an alkene and a suitable benzenoid precursor. The stereochemistry of the resulting cyclobutane is a critical aspect of these reactions and is often governed by the excited state multiplicity (singlet or triplet) of the reactive species. researchgate.net

Mechanistically, the enone-olefin photocycloaddition is a well-studied example. Upon photoexcitation, the enone can react with an alkene to form an exciplex, which then collapses to a 1,4-biradical intermediate. Subsequent ring closure of this biradical furnishes the cyclobutane product. researchgate.net The regioselectivity and stereoselectivity of the cycloaddition are influenced by factors such as the nature of the substituents on both the enone and the alkene, as well as the reaction conditions.

Stereoselective [2+2] cycloadditions have also been developed, for instance, in the reaction of chiral allenic ketones with alkenes, which has been applied to the synthesis of benzocyclobutene derivatives. nih.gov

Strategies Involving Arynes and their Cycloaddition Reactions

The [2+2] cycloaddition of benzynes with alkenes is a classical and effective strategy for the synthesis of the benzocyclobutene core. nih.gov Benzynes are highly reactive intermediates that readily undergo cycloaddition reactions to relieve their ring strain. The reaction with an alkene provides a direct route to the bicyclo[4.2.0]octa-1,3,5-triene skeleton.

A variety of methods exist for the generation of benzynes, which can then be trapped in situ with a suitable alkene. One common approach involves the treatment of a 2-halophenyl precursor with a strong base. The regioselectivity of the cycloaddition can be a challenge, particularly with unsymmetrical benzynes and alkenes.

Recent advancements in this area include the development of one-pot procedures for the synthesis of bicyclo[4.2.0]octa-1,5,7-trienes, which are isomers of the benzocyclobutene core. One such method utilizes a rhodium(I) complex to catalyze the head-to-tail homocoupling of terminal aryl alkynes, followed by a zipper annulation of the resulting gem-enyne to form the bicyclic product. nih.govresearchgate.net This sequential catalytic process demonstrates a highly efficient and atom-economical approach to these structures. nih.gov

Table 2: Rhodium-Catalyzed Synthesis of Tetraaryl-substituted Bicyclo[4.2.0]octa-1,5,7-trienes

Aryl Alkyne Substrate Catalyst Product Yield Reference

Thermal Electrocyclic Reactions in Benzocyclobutene Derivatives

Benzocyclobutene and its derivatives are known to undergo thermal electrocyclic ring-opening reactions to form highly reactive o-xylylene (B1219910) (or o-quinodimethane) intermediates. ias.ac.in This process is a key feature of the chemical reactivity of benzocyclobutenes and is governed by the principles of orbital symmetry. The ring-opening is a conrotatory process, leading to a specific stereochemical outcome in the resulting diene. ias.ac.in

While this reaction is typically a transformation that benzocyclobutenes undergo, it can be harnessed in synthetic strategies where the in situ generated o-xylylene is trapped by a dienophile in a subsequent Diels-Alder reaction to form more complex polycyclic systems. ias.ac.in However, in the context of synthesizing the benzocyclobutene core itself, this thermal electrocyclic reaction is generally a consideration for the stability and subsequent reactivity of the target molecule rather than a direct synthetic route to it. The temperature required to induce this ring-opening can be influenced by substituents on the benzocyclobutene ring. researchgate.net

Synthetic Routes from Precursors such as Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde

A straightforward and common method for the synthesis of bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid involves the oxidation of the corresponding aldehyde, bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde. This transformation is a standard functional group interconversion in organic synthesis.

The aldehyde precursor itself can be synthesized through various methods. The oxidation of the aldehyde to the carboxylic acid can be achieved using a range of oxidizing agents. Common reagents for this purpose include potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Ag₂O). The choice of oxidant will depend on the presence of other sensitive functional groups in the molecule.

Table 3: Oxidation of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde

Starting Material Reagent Product Reference

Synthesis of Related Benzocyclobutene-1-carboxylic Acids

The synthesis of constitutional isomers, such as benzocyclobutene-1-carboxylic acid (also known as bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid), provides insight into synthetic strategies that could potentially be adapted for the 3-carboxylic acid isomer.

One patented method for the synthesis of a substituted analog, (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, involves the enantioselective enzymatic hydrolysis of the corresponding nitrile, 3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile. This process utilizes a nitrilase enzyme to achieve high enantioselectivity. The nitrile precursor can be synthesized from the corresponding 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one. google.com

Another general approach to cyclobutanecarboxylic acids involves the malonic ester synthesis, where a cyclobutane ring is first constructed, for example, by the condensation of ethyl malonate with trimethylene bromide, followed by hydrolysis and decarboxylation to yield cyclobutanecarboxylic acid. orgsyn.org While not a direct synthesis of a benzocyclobutene, this illustrates a classical approach to the formation of a carboxylic acid-substituted cyclobutane ring.

Reactivity and Reaction Mechanisms of Bicyclo 4.2.0 Octa 1,3,5 Triene 3 Carboxylic Acid

Ring-Opening Reactions of the Bicyclo[4.2.0]octa-1,3,5-triene System

The inherent strain of the cyclobutene (B1205218) ring is a driving force for various ring-opening reactions, which can be initiated by thermal or photochemical means. These reactions lead to the formation of reactive intermediates that can be trapped or undergo further transformations.

The bicyclo[4.2.0]octa-1,3,5-triene system is known to undergo thermally induced ring-opening of the strained four-membered ring. For the parent compound, benzocyclobutene, this typically occurs at temperatures exceeding 200°C. This process involves the cleavage of the cyclobutene ring to generate a highly reactive intermediate. researchgate.net

Photochemical pathways can also initiate ring-opening. For instance, related nitrogen-containing heterocyclic systems, such as 2-azabicyclo[4.2.0]octa-4,7-diene derivatives, have been observed to undergo photochemical rearrangements. researchgate.net This suggests that ultraviolet irradiation can provide an alternative method to induce ring scission in the bicyclo[4.2.0]octa-1,3,5-triene framework.

The thermal ring-opening of the bicyclo[4.2.0]octa-1,3,5-triene system leads to the formation of a highly reactive o-quinodimethane, which is an o-quinoid valence isomer. researchgate.net This intermediate possesses a conjugated diene system that can readily participate in various cycloaddition reactions, such as Diels-Alder reactions, or can dimerize. The formation of this transient species is a key aspect of the chemistry of benzocyclobutene derivatives and is exploited in the synthesis of more complex molecules and polymers. researchgate.net

Table 1: Ring-Opening Reactions of the Bicyclo[4.2.0]octa-1,3,5-triene System
Reaction Type Conditions Intermediate/Product Significance
Thermal Ring Opening> 200°Co-QuinodimethaneFormation of a highly reactive diene for cycloadditions and polymerizations. researchgate.net
Photochemical Ring OpeningUV IrradiationRing-opened isomersAlternative pathway for generating reactive intermediates. researchgate.net

A modern synthetic strategy involves the coupling of C-H activation with the ring cleavage of strained systems. The inherent ring strain in molecules like bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid can be harnessed as a thermodynamic driving force for these transformations. researchgate.net This approach allows for the construction of diverse molecular scaffolds in an atom- and step-economical manner.

Transition-metal catalysis plays a pivotal role in the integration of C-H activation and ring scission. The carboxylic acid moiety in this compound can act as a directing group, facilitating chelation-assisted C-H activation at a specific position. nih.govnih.gov Catalysts based on palladium, rhodium, and cobalt have been effectively utilized in such domino reactions involving strained bicyclic alkenes. beilstein-journals.org This chelation control enhances reactivity and regioselectivity, enabling the predictable functionalization of C-H bonds. nih.gov The mechanism typically involves the coordination of the metal catalyst to the directing group, followed by C-H bond cleavage and subsequent ring-opening of the strained carbocycle.

Table 2: Transition-Metal Catalyzed Reactions Involving Strained Rings
Catalyst Type Reaction Key Feature
PalladiumC-H activation/functionalizationFormation of four-membered rings via C(sp³)–H activation. acs.org
RhodiumChelation-assisted C-H functionalizationPredictable and selective transformations. nih.gov
CobaltAnnulation/ring-opening domino reactionsSynthesis of complex polycyclic structures. beilstein-journals.org

Integration of C-H Activation with Ring Cleavage in Strained Rings

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the bicyclo[4.2.0]octa-1,3,5-triene ring system is a versatile functional handle that can undergo a variety of transformations, including oxidation and reduction.

While specific studies on the oxidation of this compound are not prevalent, the chemical stability of the aromatic ring suggests that the carboxylic acid itself is the more likely site of transformation under typical oxidative conditions.

Conversely, the reduction of the carboxylic acid moiety can lead to the corresponding primary alcohol, (bicyclo[4.2.0]octa-1,3,5-trien-3-yl)methanol. This transformation is significant as it converts the electron-withdrawing carboxyl group into a versatile hydroxyl group, which can be used in a wide array of subsequent synthetic manipulations. For instance, the analogous reduction of bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde with reagents like sodium borohydride (B1222165) yields the corresponding alcohol. smolecule.com This highlights a common pathway for the functionalization of carboxyl-related groups in this bicyclic system. The resulting alcohol can serve as a precursor for the synthesis of esters, ethers, and halides, thereby expanding the synthetic utility of the parent carboxylic acid.

Regioselective Lithiation and Silylation Reactions

The functionalization of the bicyclo[4.2.0]octa-1,3,5-triene ring system can be achieved with high regioselectivity, particularly through directed lithiation. Studies on the parent compound, bicyclo[4.2.0]octa-1,3,5-triene, complexed with a tricarbonylchromium(0) group, demonstrate a powerful method for selective substitution. researchgate.netresearchgate.net Treatment of the [η⁶-(bicyclo[4.2.0]octa-1,3,5-triene)]tricarbonylchromium(0) complex with strong bases like butyllithium (B86547) (BuLi) or lithium 2,2,6,6-tetramethylpiperidide (TMPLi) results in a highly regioselective deprotonation at the C(2) position. researchgate.netresearchgate.net

The resulting lithiated intermediate is a versatile nucleophile that can react with various electrophiles to yield 2-substituted derivatives. researchgate.netresearchgate.net This methodology provides a pathway to introduce functional groups, including silyl (B83357) groups, onto the benzocyclobutene core with precise control. For the title compound, this compound, the carboxylic acid group, being a deactivating and meta-directing group in electrophilic aromatic substitution, would be expected to influence the acidity of the aromatic protons. However, in directed ortho-metalation, the carboxylic acid group (as a carboxylate) would strongly direct lithiation to the adjacent C(2) and C(4) positions.

Subsequent trapping of the lithiated species with silylating agents, such as trimethylsilyl (B98337) chloride (TMSCl), would install a silyl group regioselectively. Furthermore, double lithiation and reaction with electrophiles on the chromium-complexed parent system have been shown to produce 2,5-disubstituted products. researchgate.net Reductive silylation/oxidation of the uncomplexed bicyclo[4.2.0]octa-1,3,5-triene also provides a route to bis(trimethylsilyl) derivatives. researchgate.net

Table 1: Regioselective Functionalization of [η⁶-(bicyclo[4.2.0]octa-1,3,5-triene)]tricarbonylchromium(0) Data sourced from studies on the parent ring system's chromium complex. researchgate.netresearchgate.net

BaseElectrophileProduct (Substituent at C2)Yield
BuLi / TMPLiD₂O-D>80%
BuLi / TMPLiCH₃I-CH₃>80%
BuLi / TMPLiMe₃SiCl-SiMe₃>80%
BuLi / TMPLi(CO₂Me)₂-CO₂Me>80%
BuLi / TMPLiCHO-CHO67%
BuLi / TMPLiRI-R50%

Cycloaddition Reactions Involving this compound

Diels-Alder Reactions and Related [2+2] Cycloadditions

The bicyclo[4.2.0]octa-1,3,5-triene core is a masked precursor for a highly reactive diene. researchgate.net Through a thermally induced electrocyclic ring-opening, the strained four-membered cyclobutene ring cleaves to form a transient ortho-xylylene (or o-quinodimethane) intermediate. researchgate.net This highly reactive, non-aromatic species readily participates as a diene in [4+2] cycloaddition reactions, specifically the Diels-Alder reaction. researchgate.netresearchgate.net

The presence of the carboxylic acid group at the 3-position of the starting material would result in a substituted o-xylylene (B1219910) intermediate. This substituent can influence the electronics and stereochemistry of the subsequent Diels-Alder reaction. The o-xylylene generated can be trapped in situ with a wide range of dienophiles to construct complex polycyclic and heterocyclic systems.

While the molecule itself undergoes [4+2] cycloadditions via its ring-opened isomer, the synthesis of the benzocyclobutene skeleton can be accomplished through [2+2] cycloaddition reactions. nih.govscripps.edu For example, palladium-catalyzed formal [2+2] cycloadditions involving aryl halides and aliphatic chains provide a modern route to these structures. scripps.edu Other methods include the cycloaddition of benzynes with enamides or alkenes. organic-chemistry.org

Table 2: Representative Dienophiles for Trapping of o-Xylylenes Generated from benzocyclobutene precursors.

DienophileResulting Adduct Type
N-MethylmaleimideBenzo[f]isoindole derivative
Maleic anhydridePolycyclic anhydride
AlkynesDihydronaphthalene derivative
AlkenesTetrahydronaphthalene derivative
FullerenesFullerene adduct
BenzoquinonePolycyclic quinone derivative

Exploiting Strain in Organic Transformations

Impact of Strained Ring Systems on Reaction Pathways

The unique reactivity of this compound is fundamentally rooted in the significant ring strain of its structure. The fusion of a four-membered cyclobutene ring onto a benzene (B151609) ring creates substantial strain energy (estimated to be 6 kcal/mol higher than saturated cyclobutanes). researchgate.net This inherent strain is a powerful thermodynamic driving force for reactions that lead to its relief. nih.gov

The primary reaction pathway that exploits this strain is the aforementioned conrotatory 4π-electrocyclic ring-opening to the o-xylylene intermediate. researchgate.net This process is thermally accessible and converts the strained bicyclic alkane into a more flexible, albeit highly reactive, conjugated diene. The propensity to undergo this transformation dictates the majority of the cycloaddition chemistry of benzocyclobutenes. Difficulties in synthesizing benzocyclobutene derivatives often arise from the sensitivity of this strained ring to high temperatures and acidic conditions, which can lead to premature ring-opening and subsequent side reactions. researchgate.net The strain, therefore, not only enables specific reaction pathways like the Diels-Alder reaction but also imposes limitations on the conditions that can be used for other transformations.

Diastereoselectivity in Reactions of Strained Systems

The stereochemical outcome of reactions involving strained bicyclic systems is often highly controlled. In the context of this compound, diastereoselectivity is primarily manifested in the cycloaddition reactions of its derived o-xylylene intermediate.

The electrocyclic ring-opening is a stereospecific process. Substituents on the four-membered ring dictate the geometry of the resulting diene, which in turn controls the stereochemistry of the Diels-Alder adduct. For cascades involving electrocyclizations, diastereoselectivity can be governed by steric effects that destabilize one mode of ring closure over another. escholarship.org For instance, steric interactions can favor an exo transition state over an endo one in the cycloaddition step, leading to a specific diastereomer of the product. The planar nature of the o-xylylene intermediate and the presence of the carboxylic acid substituent create distinct stereochemical environments, influencing the facial selectivity of the dienophile's approach and ultimately controlling the relative stereochemistry of the newly formed stereocenters in the cycloadduct.

Computational and Theoretical Studies on Bicyclo 4.2.0 Octa 1,3,5 Triene 3 Carboxylic Acid

Ab Initio Calculations and Density Functional Theory (DFT) Studies

Ab initio and Density Functional Theory (DFT) methods are powerful tools for investigating the fundamental properties of molecular systems. For Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid, these methods provide a detailed picture of its electronic nature and spatial arrangement.

Analysis of Electronic Structure and Bonding

The electronic structure of this compound is characterized by the fusion of a strained four-membered cyclobutane (B1203170) ring with a stable six-membered aromatic ring. This fusion significantly impacts the electronic properties of the benzene (B151609) moiety. nih.gov DFT calculations on the parent benzocyclobutene indicate a partial loss of aromaticity in the benzene ring due to the geometric constraints imposed by the fused cyclobutene (B1205218) ring. rsc.org

The presence of the carboxylic acid group at the 3-position is expected to further influence the electronic distribution. As an electron-withdrawing group, the -COOH substituent would decrease the electron density in the aromatic ring, affecting its reactivity and the energies of its frontier molecular orbitals. Computational approaches such as molecular orbital analysis can precisely map these effects. vulcanchem.com

Studies on related benzocyclobutene derivatives using DFT have shown that substituents can alter the electron density across the entire molecular framework and modify the frontier molecular orbital energies. vulcanchem.com For instance, the extended π-conjugation in a phenyl-substituted derivative alters the electronic and steric effects, which can be elucidated by DFT calculations. vulcanchem.com Similarly, the carboxylic acid group in this compound would modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial in determining the molecule's chemical reactivity.

Conformational Analysis and Energy Landscapes

The three-dimensional structure and conformational flexibility of this compound are key to understanding its behavior. The molecule is not planar due to the puckered nature of the four-membered ring fused to the benzene ring. Conformational analysis using computational methods can identify the most stable geometric arrangements (energetic minima) and the energy barriers for conversion between them.

A primary conformational variable for this molecule is the orientation of the carboxylic acid group relative to the bicyclic system. Rotation around the C-C single bond connecting the -COOH group to the aromatic ring will lead to different conformers with varying energies. DFT calculations can map this potential energy surface, identifying the most stable rotamers and the transition states that separate them.

Furthermore, the energy landscape of the Bicyclo[4.2.0]octa-1,3,5-triene system is intrinsically linked to its valence isomer, the corresponding o-xylylene (B1219910) (a quinodimethane). rsc.org The thermal electrocyclic ring-opening of the four-membered ring is a critical reaction. researchgate.net Computational studies have explored this transformation, showing that the closed benzocyclobutene form is generally more stable than the open o-xylylene form by approximately 13 kcal/mol. rsc.org The activation energy for this ring-opening can be calculated, providing insight into the kinetic stability of the molecule. researchgate.net

Computational Quantification of Ring Strain Energy (RSE)

The fusion of the cyclobutane ring introduces significant strain into the Bicyclo[4.2.0]octa-1,3,5-triene system. Ring Strain Energy (RSE) is a quantitative measure of this instability and is a driving force for many of the molecule's characteristic reactions. osti.gov

Methodologies for RSE Calculation (e.g., G3(MP2) composite methods)

Since experimentally determining the heat of formation for many strained molecules is impractical, computational methods are widely used to calculate RSEs. osti.gov RSE is typically determined by calculating the enthalpy change of a balanced theoretical reaction where the strained ring is opened to form a less strained, acyclic reference compound. osti.gov

Homodesmotic reactions are a commonly used theoretical tool for this purpose. stackexchange.com These reactions are designed to cancel out errors in calculations by maintaining the same number and types of bonds on both the reactant and product sides of the equation. stackexchange.com

High-accuracy composite methods, such as the Gaussian-3 (G3) theory and its variants like G3(MP2), are employed for precise RSE calculations. osti.gov These methods combine results from a series of calculations at different levels of theory and with different basis sets to approximate a very high-level, accurate energy. osti.gov The G3(MP2) method, for example, builds upon geometries optimized at the MP2/6-31G(d) level and includes corrections for larger basis sets and higher-order electron correlation effects. osti.gov

Key Aspects of Computational RSE Methodologies
MethodologyDescriptionKey Feature
Isodesmic/Homodesmotic ReactionsBalanced theoretical reactions where the number and type of bonds are conserved between reactants and products.Minimizes computational error by cancellation, providing a reliable enthalpy difference. stackexchange.com
G3(MP2) Composite MethodA multi-step, high-accuracy computational protocol that approximates high-level electronic structure calculations.Combines results from different levels of theory (HF, MP2, MP4) and basis sets to achieve high accuracy for thermochemical data. osti.gov

Comparison of Saturated vs. Unsaturated Strained Systems

Computational studies have established general trends when comparing the RSE of saturated and unsaturated ring systems. Typically, the introduction of double bonds into a strained ring increases the RSE. osti.gov This is attributed to the preference of sp²-hybridized carbons for 120° bond angles; forcing these atoms into the acute angles of a small ring induces greater angle strain compared to sp³-hybridized carbons, which prefer angles closer to 109.5°. nih.gov

For example, the RSE for unsaturated three- and four-membered rings is generally greater than for their saturated counterparts. osti.gov This trend holds across various heterocyclic and carbocyclic systems. osti.gov In the case of Bicyclo[4.2.0]octa-1,3,5-triene, the molecule contains a highly unsaturated aromatic ring fused to the strained four-membered ring. The strain is largely localized in the cyclobutane portion of the molecule. The RSE of the parent benzocyclobutene is a result of this unique fusion, combining the stability of an aromatic ring with the instability of a strained carbocycle.

General RSE Trends from Computational Studies
System TypeGeneral Ring Strain Energy (RSE)Reason
Saturated Rings (e.g., Cyclobutane)ModerateStrain arises primarily from non-ideal bond angles for sp³ carbons.
Unsaturated Rings (e.g., Cyclobutene)Higher than corresponding saturated systemIncreased angle strain due to the geometric constraints on sp² carbons which prefer 120° angles. osti.gov

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, including those involving strained molecules like this compound. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them.

The thermal ring-opening of the benzocyclobutene core to form an o-xylylene intermediate is a classic example of a reaction studied computationally. researchgate.net According to the Woodward-Hoffmann rules, this electrocyclic reaction is predicted to proceed via a conrotatory mechanism upon heating. researchgate.net DFT calculations can confirm this pathway by locating the conrotatory transition state and showing it to be lower in energy than the alternative disrotatory path. researchgate.net The activation energy barrier calculated for this process provides a direct measure of the molecule's kinetic stability toward thermal rearrangement. rsc.orgresearchgate.net

Computational studies on substituted benzocyclobutenes have shown that substituents on either the aromatic or the aliphatic ring can significantly alter the activation energy for ring-opening. researchgate.net For this compound, the electron-withdrawing nature of the -COOH group would be expected to influence the transition state energy for this reaction.

Transition State Analysis for Key Transformations

Transition state analysis is a cornerstone of computational chemistry, providing detailed insights into the energy barriers and geometries of the highest-energy points along a reaction coordinate. For this compound, the most significant transformation to analyze is the electrocyclic ring-opening of the cyclobutene ring.

Thermal Ring-Opening of Benzocyclobutene:

The thermal ring-opening of benzocyclobutene is a concerted pericyclic reaction that proceeds via a conrotatory mechanism as dictated by the Woodward-Hoffmann rules. Computational studies, typically employing Density Functional Theory (DFT), are used to calculate the activation energy (ΔG‡) for this process. For the parent benzocyclobutene, this barrier is significant, requiring elevated temperatures to overcome.

The presence of substituents can markedly influence this activation barrier. While specific data for the 3-carboxylic acid derivative is not available, studies on other substituted benzocyclobutenes have shown that substituents on the four-membered ring can lower the ring-opening temperature. researchgate.net The carboxylic acid group on the aromatic ring is expected to have a more subtle electronic influence on the transition state of the ring-opening. DFT calculations would be necessary to precisely quantify this effect. Such a calculation would involve locating the transition state geometry and performing frequency calculations to confirm it is a first-order saddle point on the potential energy surface.

Hypothetical Transition State Parameters for Substituted Benzocyclobutene Ring-Opening:

To illustrate the type of data generated from such an analysis, the following table presents hypothetical activation energies for the ring-opening of benzocyclobutene with different substituents on the aromatic ring, as might be predicted by DFT calculations.

Substituent (at C3)Activation Energy (ΔG‡) in kcal/mol (Hypothetical)
-H40.2
-CH₃39.8
-NO₂41.5
-COOH40.9

This table is for illustrative purposes to demonstrate the expected electronic effects of substituents on the activation energy of the benzocyclobutene ring-opening, as would be determined by computational analysis.

Prediction of Regioselectivity and Stereoselectivity

Following the ring-opening to the o-xylylene intermediate, this compound can undergo various cycloaddition reactions, such as the Diels-Alder reaction. Computational methods are instrumental in predicting the regioselectivity and stereoselectivity of these subsequent transformations.

Regioselectivity in Diels-Alder Reactions:

The regioselectivity of the Diels-Alder reaction between the o-xylylene derived from this compound and an unsymmetrical dienophile can be predicted by analyzing the frontier molecular orbitals (FMOs) of the reactants. The interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (or vice-versa) governs the reaction.

Computational software can calculate the energies and coefficients of these orbitals. The regioselectivity is generally controlled by the alignment of the atoms with the largest orbital coefficients in the interacting FMOs. libretexts.org The carboxylic acid group, being an electron-withdrawing group, will influence the electronic distribution in the HOMO and LUMO of the o-xylylene intermediate, thereby directing the regiochemical outcome of the cycloaddition.

Example of FMO Analysis for a Substituted o-Xylylene:

The following table illustrates how FMO analysis could be used to predict the major regioisomer in the Diels-Alder reaction of a hypothetical substituted o-xylylene with an unsymmetrical dienophile.

ReactantInteracting OrbitalAtom with Largest CoefficientPredicted Site of Attack
Substituted o-XylyleneHOMOC1Cα of Dienophile
Unsymmetrical DienophileLUMOC1 of o-Xylylene

This table provides a simplified, illustrative example of how Frontier Molecular Orbital analysis is applied to predict regioselectivity in Diels-Alder reactions.

Stereoselectivity in Diels-Alder Reactions:

The stereoselectivity of the Diels-Alder reaction, specifically the preference for the endo or exo product, can also be rationalized through computational analysis of the transition states. The endo product is often favored due to secondary orbital interactions, which are stabilizing interactions between the p-orbitals of the substituent on the dienophile and the central atoms of the diene. libretexts.org

DFT calculations can be used to model the transition state geometries for both the endo and exo approaches. By comparing the calculated activation energies for these two pathways, a prediction can be made as to which stereoisomer will be the major product. The presence of the carboxylic acid group on the aromatic ring is not expected to sterically hinder the cycloaddition but may have a subtle electronic effect on the stability of the respective transition states.

Hypothetical Energy Profile for Endo vs. Exo Cycloaddition:

This table illustrates a hypothetical comparison of activation energies for the endo and exo transition states in a Diels-Alder reaction involving a substituted o-xylylene.

Transition StateRelative Activation Energy (kcal/mol) (Hypothetical)Predicted Major Product
Endo0.0Endo
Exo2.5

This is an illustrative table showing how the calculated relative activation energies of the endo and exo transition states can be used to predict the stereochemical outcome of a Diels-Alder reaction.

Advanced Applications and Research Directions of Bicyclo 4.2.0 Octa 1,3,5 Triene 3 Carboxylic Acid and Its Derivatives

Building Blocks in Complex Molecule Synthesis

The high reactivity of the benzocyclobutene moiety, which can thermally ring-open to form a highly reactive o-quinodimethane intermediate, makes Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid and its derivatives powerful tools in the construction of intricate molecular frameworks. This reactivity is particularly exploited in cycloaddition reactions to form polycyclic systems.

While direct applications of this compound in the synthesis of natural products with bridged bicyclo ring systems are not extensively documented in readily available literature, the benzocyclobutene core is a well-established precursor for generating such structures through intramolecular Diels-Alder reactions. The carboxylic acid group can serve as a handle to attach a dienophile-containing side chain. Upon thermal activation, the benzocyclobutene ring opens to an o-quinodimethane (an in situ diene), which can then react with the tethered dienophile to construct a bridged bicyclic system.

This strategy is conceptually powerful for accessing complex natural product scaffolds. For instance, the synthesis of bridged bicyclo[m.n.1] ring systems, which are core structures in various biologically active natural products, often relies on cycloaddition strategies. nih.gov Methodologies such as the type II [5 + 2] cycloaddition have been developed to construct these challenging frameworks. nih.govresearchgate.net The general principle of using a constrained ring system that can open to a reactive intermediate for subsequent intramolecular cyclization is a cornerstone of modern synthetic organic chemistry.

The relationship between benzocyclobutenes and isochroman-3-ones has been explored from a synthetic perspective. Interestingly, the pyrolysis of 3-isochromanones can lead to the formation of benzocyclobutenes through the extrusion of carbon dioxide, suggesting a thermodynamic linkage between these two classes of compounds. While this represents the reverse of the synthetic direction of interest, it highlights the inherent chemical connection. The synthesis of isochromanones often involves the cyclization of appropriately substituted benzene (B151609) derivatives. Although direct synthesis from this compound is not a commonly cited route, its derivatives could potentially be manipulated to serve as precursors.

In the realm of isoquinoline (B145761) alkaloids, a vast and structurally diverse family of natural products, synthesis often relies on classical methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions. wikipedia.orgpharmaguideline.com These methods typically involve the cyclization of phenylethylamine derivatives. The utility of this compound in this context would likely involve its transformation into a suitable phenylethylamine precursor, where the carboxylic acid function is converted into an aminoethyl side chain. The benzocyclobutene core could be retained for later-stage manipulations or used to influence the stereochemistry of the cyclization.

Role in Materials Science and Polymer Chemistry

Derivatives of benzocyclobutene, including those that can be derived from this compound, are pivotal in the development of high-performance polymers. The thermal ring-opening of the BCB unit to form the reactive o-quinodimethane allows for polymerization and cross-linking without the release of volatile byproducts, a significant advantage in the fabrication of microelectronics and other high-precision devices.

Benzocyclobutene (BCB) has garnered substantial interest as a monomer for creating functional polymers due to its unique molecular structure and desirable polymer properties. The thermal isomerization to o-quinodimethane initiates polymerization through Diels-Alder reactions or dimerization, leading to linear or cross-linked polymers. This process does not require a catalyst, which prevents the introduction of impurities into the final material. These characteristics make BCB-based materials highly suitable for applications in microelectronics, as well as in optical and electrical fields. The properties of the resulting polymers can be tuned by modifying the structure of the BCB monomer.

Photosensitive BCB-based polymers are widely utilized in microelectronic packaging and bumping applications. These polymers can be formulated to be either positive-tone or negative-tone photoresists. For instance, a positive-tone, aqueous-base-developable BCB-based dielectric material has been developed from divinylsiloxane bis(benzocyclobutene) and BCB-acrylic acid. The inclusion of a diazonaphthoquinone makes the formulation photosensitive, allowing for the precise patterning of films with high resolution.

BCB-based polymers are also valued as polymer dielectrics due to their low dielectric constant, which is crucial for reducing signal delay in integrated circuits. Benzocyclobutene-based polysiloxane photosensitive resins, for example, exhibit good low dielectric properties (a dielectric constant, k, as low as 2.79) combined with excellent thermal and mechanical properties. These materials can be patterned using UV light and subsequently cured to form a stable, insulating layer.

The cross-linking of BCB-based polymers occurs upon heating, typically at temperatures above 200°C, through the ring-opening of the BCB moiety. This process leads to the formation of a highly cross-linked network structure, which imparts exceptional thermal stability to the material. For example, the initial decomposition temperature of crosslinked BCB-siloxane resins can be as high as 429°C.

The extent of cross-linking enhances the thermal stability and increases the glass transition temperature of BCB-based resins. Thermogravimetric analysis (TGA) of cured benzocyclobutene-functionalized hyperbranched polysiloxane has shown a high thermal decomposition temperature at 5% weight loss (Td5) of 512°C, with a high char yield. This demonstrates the superior thermal resistance of these materials, making them suitable for applications requiring stability at elevated temperatures.

PropertyValueSource
Dielectric Constant (k) of BCB-polysiloxane resin2.79 (at 1 MHz)
Initial Decomposition Temperature of crosslinked BCB-siloxane resins429°C nih.gov
Td5 of cured BCB-functionalized hyperbranched polysiloxane512°C
Application AreaKey Feature of BCB-based Material
Microelectronic PackagingPhotosensitivity, High Resolution Patterning
Polymer DielectricsLow Dielectric Constant, High Thermal Stability
High-Performance CompositesExcellent Thermal Resistance, Catalyst-free Curing

Ligand Design and Catalysis Research

The exploration of this compound and its derivatives in the realm of ligand design and catalysis is an emerging area of research. While direct applications of the parent carboxylic acid as a ligand are not extensively documented, the inherent structural and electronic properties of the benzocyclobutene scaffold offer intriguing possibilities for the development of novel ligands for catalytic processes.

The synthesis of benzocyclobutene derivatives often involves sophisticated catalytic methods, highlighting the interplay between these strained systems and transition metal catalysts. For instance, modern synthetic routes employ palladium and copper-catalyzed reactions to construct the benzocyclobutene core with high stereoselectivity. manchester.ac.ukacs.org Recent advancements have also demonstrated the use of palladium catalysts with specifically designed bidentate amide-pyridone ligands to achieve C-H activation for the synthesis of benzocyclobutene scaffolds from readily available carboxylic acids. scripps.edueurekalert.org This indicates a strong connection between the chemistry of benzocyclobutenes and the principles of ligand-directed catalysis.

The carboxylic acid moiety of this compound provides a versatile handle for coordination to a metal center. This functional group can act as an anionic donor, forming stable complexes with a variety of transition metals. The rigid and strained bicyclic framework could enforce specific coordination geometries around the metal center, which is a critical factor in designing catalysts with high selectivity. Future research may focus on synthesizing and characterizing metal complexes of this carboxylic acid and evaluating their catalytic activity in reactions such as cross-coupling, hydrogenation, and polymerization.

Exploration in Medicinal Chemistry Research

The benzocyclobutene core is a privileged scaffold in medicinal chemistry due to its unique three-dimensional structure and its ability to serve as a versatile building block for drug molecules. scripps.edueurekalert.org

This compound and its derivatives are highly valued as intermediates in the synthesis of complex pharmaceutical compounds. Their propensity for controlled chemical transformations allows for the introduction of diverse functional groups, leading to the generation of libraries of potential drug candidates. The strained four-membered ring can be selectively opened to introduce new stereocenters and functionalities, providing access to a wide range of molecular architectures.

Research has shown that derivatives of the related bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde exhibit promising biological activities, including potential as antibacterial and anticancer agents. smolecule.com This suggests that the bicyclo[4.2.0]octa-1,3,5-triene framework can serve as a pharmacophore for the development of new therapeutic agents. The carboxylic acid group of the title compound offers a convenient point for modification, enabling the synthesis of amides, esters, and other derivatives with potentially enhanced biological profiles.

The significance of the benzocyclobutene scaffold in medicinal chemistry is underscored by its presence in both natural products and approved pharmaceutical agents. scripps.edueurekalert.org A notable example is the heart failure medication Ivabradine, which features a benzocyclobutene core structure. scripps.edueurekalert.orgwikipedia.org The synthesis of Ivabradine and its analogues often utilizes derivatives of bicyclo[4.2.0]octa-1,3,5-triene, highlighting the practical importance of this class of compounds in the pharmaceutical industry. The presence of this unique bicyclic system in a clinically successful drug validates its utility as a key structural motif for achieving desired pharmacological activity.

While this compound itself has not been identified in natural products, the broader class of benzocyclobutenes is found in some natural medicinal compounds. scripps.edueurekalert.org The structural rigidity and defined spatial orientation of substituents on the benzocyclobutene ring can facilitate precise interactions with biological targets, a desirable feature in drug design.

Future Perspectives in Chemical Synthesis and Research of Strained Systems

The unique reactivity of strained systems like this compound opens up new avenues in chemical synthesis and materials science. The thermal electrocyclic ring-opening of the cyclobutene (B1205218) ring to form a highly reactive o-xylylene (B1219910) intermediate is a cornerstone of benzocyclobutene chemistry. wikipedia.orgias.ac.in This transformation allows for the construction of complex polycyclic and heterocyclic systems through subsequent cycloaddition reactions.

The future of chemical synthesis will likely see an increased use of such strained molecules as building blocks for creating novel molecular architectures with tailored properties. The ability to precisely control the ring-opening and subsequent reactions is a key area of ongoing research.

Furthermore, benzocyclobutene-based polymers are gaining prominence in the development of advanced materials. researchgate.net These polymers exhibit excellent dielectric properties, thermal stability, and low moisture absorption, making them suitable for applications in microelectronics, such as in semiconductor insulation layers and wafer bonding. wikipedia.orgglobalgrowthinsights.com The global market for benzocyclobutene is expanding, driven by its increasing use in these high-tech applications. globalgrowthinsights.com Future research will likely focus on developing new benzocyclobutene monomers, including those derived from this compound, to create polymers with enhanced performance characteristics for next-generation electronic and photonic devices.

Q & A

Q. What are the common synthetic routes for Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid?

The synthesis often involves cycloaddition strategies, such as Diels-Alder reactions, to construct the bicyclic framework. For example, related bicycloheptene-carboxylic acid derivatives are synthesized via reactions with anhydrides or amides to introduce functional groups . Precursor functionalization (e.g., nitration or carboxylation) is typically performed post-cyclization. Solvent choice (e.g., acetic acid) and temperature control are critical to avoid side reactions, as seen in thermodynamic studies of similar bicyclic systems .

Q. What spectroscopic methods are used to characterize this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the bicyclic structure and substituent positions. Infrared (IR) spectroscopy identifies the carboxylic acid group (C=O stretch at ~1700 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography resolves stereochemistry in crystalline derivatives, as demonstrated in structurally related compounds .

Q. What are the key challenges in purifying this compound?

Purification challenges arise from the compound’s sensitivity to isomerization under heat or acidic conditions . Column chromatography with polar stationary phases (e.g., silica gel) and gradient elution is commonly employed. Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) may be used for crystalline derivatives, as seen in analogous bicyclo-carboxylic acids .

Advanced Research Questions

Q. How does the bicyclic framework influence the compound’s reactivity in Diels-Alder reactions?

The strained bicyclo[4.2.0] system enhances reactivity as a dienophile due to ring tension, lowering the activation energy for cycloaddition. Thermodynamic data (ΔrH° = 46.4 kJ/mol for isomerization) suggest that ring strain contributes to kinetic instability, favoring reactivity in pericyclic reactions . Substituents on the triene moiety further modulate electron density, as observed in nitrophenyl-substituted analogs .

Q. How can researchers resolve contradictions in thermodynamic stability data across studies?

Discrepancies in enthalpy values (e.g., ΔrH° for hydrogenation or isomerization) may stem from experimental conditions (solvent, temperature) or measurement techniques (calorimetry vs. computational modeling). Cross-validation using high-level computational methods (e.g., DFT) and standardized solvent systems (e.g., acetic acid) is recommended, as highlighted in thermochemical studies .

Q. What computational methods predict the electronic structure of this compound?

Density Functional Theory (DFT) calculations are widely used to model the bicyclic system’s electronic properties, including charge distribution and frontier molecular orbitals. PubChem’s 3D structural data for related compounds (e.g., bicyclo[2.2.1]heptene derivatives) provide benchmarks for validating computational models . Molecular dynamics simulations can further assess conformational stability in solution.

Q. How does substituent position on the bicyclo ring affect stability and reactivity?

Substituents at the 3-position (carboxylic acid group) increase polarity and hydrogen-bonding potential, influencing solubility and crystallinity. Electron-withdrawing groups (e.g., nitro) at the 1,3,5-triene positions alter conjugation and reactivity, as seen in nitrophenyl-substituted analogs . Thermodynamic data suggest that bulky substituents may increase steric strain, reducing thermal stability .

Q. What strategies enable selective functionalization of the carboxylic acid group?

The carboxylic acid can be derivatized via esterification, amidation, or conversion to acyl chlorides. Pharmacopeial studies of similar bicyclo-β-lactams demonstrate that protecting groups (e.g., benzyloxycarbonyl) are often required to prevent side reactions during functionalization . Microwave-assisted synthesis may enhance reaction efficiency for sensitive derivatives .

Methodological Notes

  • Data Sources : Prioritize peer-reviewed journals, pharmacopeial standards, and computational databases (e.g., PubChem) .
  • Contradiction Analysis : Compare experimental conditions (e.g., solvent effects in calorimetry ) and validate with computational models.
  • Safety : Handle reactive intermediates (e.g., anhydrides) in inert atmospheres, referencing safety protocols for related carboxylic acids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.